molecular formula C20H20N4O5 B11166598 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanehydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanehydrazide

Cat. No.: B11166598
M. Wt: 396.4 g/mol
InChI Key: NKZMDYGHPRYLNX-CIAFOILYSA-N
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Description

N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds and are known for their stability and ability to form complexes with metal ions . This particular compound is characterized by its unique structure, which includes both dimethoxyphenyl and tetrahydroquinazolinyl groups.

Preparation Methods

The synthesis of N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE typically involves the condensation of 2,4-dimethoxybenzaldehyde with a hydrazide derivative under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with metal ions, which can then interact with biological molecules. The molecular targets and pathways involved include enzymes and receptors that are critical for cellular processes. The compound’s structure allows it to bind to these targets with high affinity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds include other Schiff base hydrazones with different substituents on the phenyl and quinazolinyl rings. For example:

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE These compounds share similar structural features but differ in their specific substituents, which can influence their chemical reactivity and biological activity. The uniqueness of N’-[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE lies in its specific combination of functional groups, which confer distinct properties and potential applications.

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide

InChI

InChI=1S/C20H20N4O5/c1-28-14-8-7-13(17(11-14)29-2)12-21-23-18(25)9-10-24-19(26)15-5-3-4-6-16(15)22-20(24)27/h3-8,11-12H,9-10H2,1-2H3,(H,22,27)(H,23,25)/b21-12+

InChI Key

NKZMDYGHPRYLNX-CIAFOILYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)OC

Origin of Product

United States

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